Iopamidol Impurity E
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Overview
Description
Iopamidol Impurity E, also known as (1S)-2-[[3,5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate, is a chemical compound with the molecular formula C19H24I3N3O9 and a molecular weight of 819.1 g/mol . It is an impurity found in Iopamidol, a nonionic, low-osmolar iodinated contrast agent used in medical imaging.
Preparation Methods
The preparation of Iopamidol Impurity E involves synthetic routes that typically include high-performance liquid chromatography (HPLC) for separation and purification. The process begins with the development of a reversed-phase separation method for the analysis of Iopamidol. Key parameters such as stationary phase, column temperature, and sample loading capacity are optimized to achieve high purity and recovery rates . Industrial production methods may involve similar chromatographic techniques to ensure the removal of impurities and obtain high-purity this compound.
Chemical Reactions Analysis
Iopamidol Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Iopamidol Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in Iopamidol.
Biology: It may be used in studies related to the biological effects of iodinated compounds.
Medicine: As an impurity in Iopamidol, it is relevant in the quality control and safety assessment of contrast agents used in medical imaging.
Industry: It is used in the pharmaceutical industry for the development and validation of analytical methods.
Mechanism of Action
The mechanism of action of Iopamidol Impurity E is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in Iopamidol necessitates thorough analysis to ensure the safety and efficacy of the contrast agent. The molecular targets and pathways involved would be similar to those of Iopamidol, which acts as a contrast agent by enhancing the visibility of internal structures in imaging procedures.
Comparison with Similar Compounds
Iopamidol Impurity E can be compared with other impurities found in Iopamidol, such as:
Iopamidol Impurity A: 5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.
Iopamidol Impurity H: 4-Chloro-N,N′-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(2-hydroxypropanoyl)amino)2,6-diiodobenzene-1,3-dicarboxamide.
These impurities differ in their chemical structure and properties, which can affect their behavior and interactions in various applications. This compound is unique due to its specific molecular structure and the presence of three iodine atoms, which contribute to its distinct characteristics.
Biological Activity
Iopamidol is a non-ionic radiopaque contrast agent widely used in medical imaging. Its impurities, particularly Iopamidol Impurity E, have garnered attention due to their potential biological activities and implications for safety and efficacy in clinical use. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound, chemically known as (1S)-2-[[3,5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate, has a molecular formula of C17H22I3N3O8 and a molecular weight of 777.09 g/mol . The presence of iodine in its structure is crucial for its radiopaque properties, allowing for enhanced imaging during diagnostic procedures.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities that may influence its safety profile:
- Cytotoxicity : Studies have shown that certain impurities in contrast agents can induce cytotoxic effects on renal cells. A study evaluating the cytotoxic effects of different iopamidol formulations reported that impurities could lead to increased cell death in renal tubular cells, which is critical given the nephrotoxic potential of iodinated contrast agents .
- Allergic Reactions : Anaphylactoid reactions have been documented with the use of iodinated contrast media. While specific data on this compound is limited, the structural similarity to other iodine-containing compounds suggests a potential for similar hypersensitivity reactions .
Safety Profile
The safety profile of this compound has been assessed through various studies:
- Clinical Observations : In clinical settings, patients receiving iopamidol-based contrast agents have reported mild to severe adverse reactions. Monitoring for allergic responses is essential, particularly in patients with a history of allergies to iodinated compounds .
- Radiation Effects : The stability of iopamidol under radiation exposure has been studied. One investigation using NMR spectroscopy found no significant changes in chemical shifts for iopamidol samples exposed to radiation doses typically used in clinical settings. However, variations were noted in irradiated expired samples, suggesting that impurities may alter the compound's behavior under stress conditions .
Case Studies
Several case studies highlight the implications of this compound in clinical practice:
- Study on Nephrotoxicity : A cohort study involving patients undergoing coronary angiography revealed that those exposed to high concentrations of iodinated contrast media experienced elevated serum creatinine levels post-procedure. The study emphasized the need to consider the cumulative effect of impurities like this compound when assessing renal function post-exposure.
- Hypersensitivity Reactions : A case series documented instances of anaphylactic reactions following the administration of iopamidol-based contrast agents. These cases underline the importance of pre-screening patients for allergy histories and monitoring during infusion.
Property | Value |
---|---|
Chemical Name | (1S)-2-[[3,5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate |
Molecular Formula | C17H22I3N3O8 |
Molecular Weight | 777.09 g/mol |
CAS Number | 60166-92-9 |
Table 2: Reported Adverse Reactions Associated with Iodinated Contrast Media
Reaction Type | Frequency (%) |
---|---|
Mild Allergic Reactions | 1-3% |
Severe Allergic Reactions | <1% |
Nephrotoxicity | Variable (depends on dosage) |
Properties
CAS No. |
60166-92-9 |
---|---|
Molecular Formula |
C19H24I3N3O9 |
Molecular Weight |
819.1 g/mol |
IUPAC Name |
[(2S)-1-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-2,4,6-triiodoanilino]-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C19H24I3N3O9/c1-7(34-8(2)30)17(31)25-16-14(21)11(18(32)23-9(3-26)4-27)13(20)12(15(16)22)19(33)24-10(5-28)6-29/h7,9-10,26-29H,3-6H2,1-2H3,(H,23,32)(H,24,33)(H,25,31)/t7-/m0/s1 |
InChI Key |
QQRCHDDLZAECOQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)OC(=O)C |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)OC(=O)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-N,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide |
Origin of Product |
United States |
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